5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

Catalog No.
S548474
CAS No.
955082-09-4
M.F
C22H20ClFN4O4S
M. Wt
490.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2...

CAS Number

955082-09-4

Product Name

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

IUPAC Name

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

Molecular Formula

C22H20ClFN4O4S

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C22H19FN4O4S.ClH/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16;/h1-13,27H,14H2,(H,25,26)(H2,24,28,29);1H

InChI Key

WDKXZCKBBNZPLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

IRC 083927, IRC-083927, IRC083927, N-(2-fluoro-4-(4-(2-(phenoxymethyl)-1H-imidazol-4-yl)phenoxy)phenyl)sulfamide

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl

Description

The exact mass of the compound Sulfamide, N-(2-fluoro-4-(4-(2-(phenoxymethyl)-1H-imidazol-5-yl)phenoxy)phenyl)-, hydrochloride (1:1) is 454.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride is a complex organic compound characterized by its unique structure, which includes a phenyl ring, a sulfamoylamino group, and an imidazole moiety. This compound is notable for its potential therapeutic applications in various biological systems due to its intricate arrangement of functional groups that may interact with biological targets.

The chemical reactivity of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride can be explored through various reactions typical of imidazole derivatives. These may include:

  • Nucleophilic substitutions: The presence of the sulfamoylamino group can facilitate nucleophilic attack at the fluorine atom or other electrophilic centers.
  • Electrophilic aromatic substitution: The phenyl rings can undergo electrophilic substitutions, which may modify the compound's activity.
  • Hydrochloride formation: The hydrochloride salt form enhances solubility and stability, particularly in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its structural components. Compounds featuring imidazole and sulfamoylamino groups are often investigated for their potential as:

  • Antimicrobial agents: Due to the presence of the sulfamoyl group, which is known for its antibacterial properties.
  • Anti-inflammatory agents: Imidazole derivatives have shown promise in modulating inflammatory pathways.
  • Anticancer agents: Similar compounds have been studied for their ability to inhibit tumor growth and proliferation.

Synthesis of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride typically involves several steps:

  • Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfamoylamino group: This step often involves the reaction of an amine with a sulfonyl chloride.
  • Coupling reactions: The phenolic components can be coupled using techniques such as Suzuki or Sonogashira coupling to form the desired biaryl structure.
  • Salt formation: Finally, converting the base form into its hydrochloride salt enhances solubility.

This compound has potential applications in various fields:

  • Pharmaceutical development: As a lead candidate for new antimicrobial or anti-inflammatory drugs.
  • Research: In studies investigating the mechanisms of action of imidazole-containing compounds in biological systems.
  • Chemical probes: For probing specific biological pathways or targets due to its unique structural features.

Interaction studies are crucial for understanding how 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride interacts with biological molecules:

  • Protein binding studies: These can reveal how effectively the compound binds to target proteins, influencing its bioavailability and efficacy.
  • In vitro assays: Testing against various cell lines can elucidate its mechanism of action and potential therapeutic effects.
  • Molecular docking studies: Computational studies can predict how this compound fits into active sites of target enzymes or receptors.

Several compounds share structural similarities with 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1. 5-Fluoro-2-(phenoxymethyl)-1H-imidazoleSimilar imidazole coreAntimicrobial
2. SulfamethoxazoleContains sulfamoyl groupAntibacterial
3. Phenoxyacetic acid derivativesPhenoxy linkageAnti-inflammatory
4. Imidazole-based kinase inhibitorsImidazole ringAnticancer

Uniqueness

The uniqueness of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride lies in its specific combination of functional groups that enhance its potential as a therapeutic agent while offering diverse mechanisms for interaction with biological targets. Its fluorinated structure may also contribute to improved pharmacokinetic properties compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

490.0877822 g/mol

Monoisotopic Mass

490.0877822 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z5Q0S5AO2R

Wikipedia

Irc-083927

Dates

Modify: 2024-02-18
1: Chan D. Medicinal Chemistry - XXIst International Symposium. IDrugs. 2010 Nov;13(11):749-52. PubMed PMID: 21046517.
2: Liberatore AM, Coulomb H, Pons D, Dutruel O, Kasprzyk PG, Carlson M, Nelson AS, Newman SP, Stengel C, Auvray P, Hesry V, Foll B, Narboux N, Morlais D, Le Moing M, Bernetiere S, Dellile R, Camara J, Ferrandis E, Bigg DC, Prévost GP. IRC-083927 is a new tubulin binder that inhibits growth of human tumor cells resistant to standard tubulin-binding agents. Mol Cancer Ther. 2008 Aug;7(8):2426-34. doi: 10.1158/1535-7163.MCT-08-0208. Erratum in: Mol Cancer Ther. 2009 Jan;8(1):274. PubMed PMID: 18723488.

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